molecular formula C17H17NO3 B4813812 2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide

2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide

Cat. No.: B4813812
M. Wt: 283.32 g/mol
InChI Key: ZJJKGNUPXYGPJR-UHFFFAOYSA-N
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Description

2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide is an organic compound that features a formyl group attached to a phenoxy ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide typically involves the following steps:

    Formation of 2-formylphenol: This can be achieved through the formylation of phenol using reagents such as paraformaldehyde and hydrochloric acid.

    Etherification: The 2-formylphenol is then reacted with 2-bromoethylbenzene in the presence of a base like potassium carbonate to form 2-(2-formylphenoxy)ethylbenzene.

    Amidation: Finally, the 2-(2-formylphenoxy)ethylbenzene is treated with acetic anhydride and ammonia to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: 2-(2-carboxyphenoxy)-N-(2-phenylethyl)acetamide.

    Reduction: 2-(2-hydroxyphenoxy)-N-(2-phenylethyl)acetamide.

    Substitution: 2-(2-nitrophenoxy)-N-(2-phenylethyl)acetamide.

Scientific Research Applications

2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide has several applications in scientific research:

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives may have potential as bioactive compounds, useful in studying biological pathways.

    Medicine: The compound or its derivatives could be explored for pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide would depend on its specific application. For instance, if used as a bioactive compound, it might interact with specific enzymes or receptors in biological systems. The formyl group could act as a reactive site, allowing the compound to form covalent bonds with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-formylphenoxy)acetic acid: Similar structure but with a carboxylic acid group instead of an acetamide.

    2-(2-hydroxyphenoxy)-N-(2-phenylethyl)acetamide: Similar structure but with a hydroxyl group instead of a formyl group.

    2-(2-nitrophenoxy)-N-(2-phenylethyl)acetamide: Similar structure but with a nitro group instead of a formyl group.

Uniqueness

2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide is unique due to the presence of both a formyl group and an acetamide moiety, which can confer distinct reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-12-15-8-4-5-9-16(15)21-13-17(20)18-11-10-14-6-2-1-3-7-14/h1-9,12H,10-11,13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJKGNUPXYGPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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